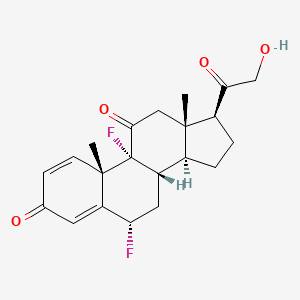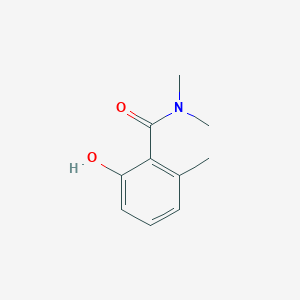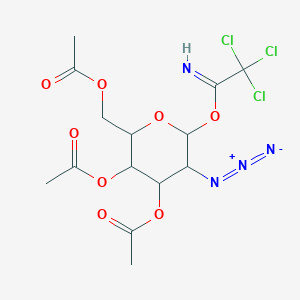
alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group at the 2-position of the glucopyranose ring, along with acetyl groups at the 3, 4, and 6 positions, and a trichloroethanimidate group at the anomeric position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) typically involves multiple steps. One common method involves the use of D-glucal as a starting material. The process begins with the protection of hydroxyl groups followed by the introduction of the azido group at the 2-position. The acetylation of the 3, 4, and 6 positions is then carried out using acetic anhydride. Finally, the trichloroethanimidate group is introduced at the anomeric position through a glycosylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups
Common Reagents and Conditions
Substitution: Sodium azide in DMF (Dimethylformamide) for azido group introduction.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of deacetylated glucopyranose derivatives
Applications De Recherche Scientifique
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Utilized in the study of glycosylation processes and the development of glycomimetics.
Industry: Used in the production of specialty chemicals and as intermediates in the synthesis of bioactive compounds
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) involves its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. The azido group can be transformed into an amino group, allowing for further functionalization. These properties make it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Glucopyranose, 2-azido-2-deoxy-3,4-bis-O-(phenylMethyl)-, 1,6-diacetate
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose
- 2-Azido-2-deoxy-D-glucose
Uniqueness
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable intermediate for the synthesis of glycosides with high stereoselectivity and efficiency .
Propriétés
IUPAC Name |
[3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


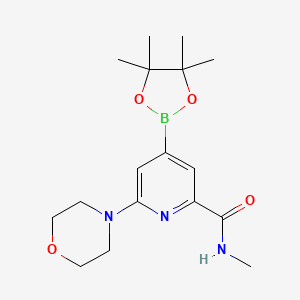

![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

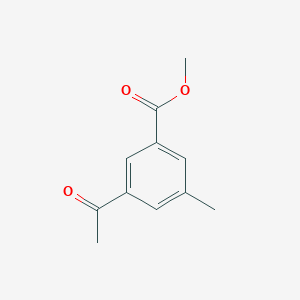
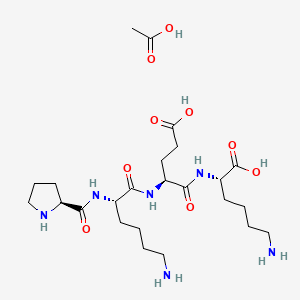
![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![(8alpha,9R)-(8''alpha,9''R)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B14771048.png)
